molecular formula C13H15NS B13199952 Benzyl[2-(thiophen-2-yl)ethyl]amine

Benzyl[2-(thiophen-2-yl)ethyl]amine

Katalognummer: B13199952
Molekulargewicht: 217.33 g/mol
InChI-Schlüssel: ZUKYCKLPHLVNFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl[2-(thiophen-2-yl)ethyl]amine: is an organic compound that features a benzyl group attached to a 2-(thiophen-2-yl)ethylamine moiety. This compound is of interest due to its unique structural properties, which combine the aromatic benzyl group with the heterocyclic thiophene ring. The presence of the thiophene ring, a sulfur-containing five-membered ring, imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiophane derivatives.

    Substitution: Various substituted benzyl derivatives.

Wirkmechanismus

The mechanism of action of Benzyl[2-(thiophen-2-yl)ethyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl[2-(thiophen-2-yl)ethyl]amine is unique due to the combination of the benzyl group and the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. The presence of the thiophene ring also imparts unique electronic properties, making it valuable in the development of advanced materials and pharmaceuticals .

Eigenschaften

Molekularformel

C13H15NS

Molekulargewicht

217.33 g/mol

IUPAC-Name

N-benzyl-2-thiophen-2-ylethanamine

InChI

InChI=1S/C13H15NS/c1-2-5-12(6-3-1)11-14-9-8-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2

InChI-Schlüssel

ZUKYCKLPHLVNFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNCCC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.